4-bromo-1-(3-methoxypropyl)-1H-pyrazole
Overview
Description
4-Bromo-1-(3-methoxypropyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 4-position and a 3-methoxypropyl group at the 1-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(3-methoxypropyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-1-(3-methoxypropyl)-1H-pyrazole, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-Bromo-1-(3-methoxypropyl)-1H-pyrazole has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrazoles.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but the compound’s structure allows it to fit into active sites or binding pockets of target proteins, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the 3-methoxypropyl group, making it less versatile in certain synthetic applications.
1-(3-Methoxypropyl)-1H-pyrazole: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
4-Chloro-1-(3-methoxypropyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
Uniqueness
4-Bromo-1-(3-methoxypropyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the 3-methoxypropyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-bromo-1-(3-methoxypropyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O/c1-11-4-2-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJYPHHYILWMTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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